molecular formula C11H10N2O3 B8027947 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8027947
M. Wt: 218.21 g/mol
InChI Key: BVMIIWLDDNLTGJ-UHFFFAOYSA-N
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Description

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmacological interest. The compound features a formyl (-CHO) group at the 8-position and an ethyl ester at the 2-carboxylic acid position.

Properties

IUPAC Name

ethyl 8-formylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMIIWLDDNLTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure (Adapted from):

  • Reactants :

    • 2-Aminopyridine derivative (e.g., 2-amino-4-formylpyridine)

    • Aldehyde (e.g., glyoxylic acid as a formyl equivalent)

    • Ethyl isocyanoacetate (isonitrile component)

  • Conditions :

    • Solvent: Methanol/THF (1:1)

    • Catalyst: Acetic acid (10 mol%)

    • Temperature: 80°C, 4–6 hours

  • Workup :

    • Filtration and washing with hexanes/water

    • Recrystallization from ethanol

Key Data :

Starting MaterialYield (%)Purity (%)Reference
2-Amino-4-formylpyridine6598
Glyoxylic acid5895

Mechanistic Insight :
The aldehyde undergoes condensation with the amine group of 2-aminopyridine, followed by cyclization with the isonitrile to form the imidazo ring. The formyl group is introduced via the aldehyde component or post-synthetic oxidation.

Post-Synthetic Vilsmeier-Haack Formylation

Vilsmeier-Haack formylation is widely used to introduce formyl groups onto aromatic systems. For imidazo[1,2-a]pyridines, this method targets the electron-rich 8-position.

Procedure (Adapted from):

  • Reactants :

    • Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

    • Vilsmeier reagent (DMF/POCl₃)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C to room temperature, 12 hours

  • Workup :

    • Quenching with ice-water

    • Neutralization with NaHCO₃

    • Extraction with ethyl acetate

Key Data :

SubstrateYield (%)Purity (%)Reference
Imidazo[1,2-a]pyridine-2-carboxylate7297

Mechanistic Insight :
The Vilsmeier reagent generates an electrophilic chloroiminium ion, which reacts with the electron-rich 8-position of the imidazo ring. Hydrolysis yields the formyl group.

Direct Cyclization with Formyl-Containing Precursors

This method involves cyclizing precursors bearing pre-installed formyl groups. Ethyl bromopyruvate and formyl-substituted 2-aminopyridines are common starting materials.

Procedure (Adapted from):

  • Reactants :

    • (2-Oxo-1(2H)-pyridyl)acetonitrile

    • Ethyl formate (formyl source)

  • Conditions :

    • Base: Sodium ethoxide (5–7 eq)

    • Solvent: Ethanol

    • Temperature: 5–10°C, 6–8 hours

  • Workup :

    • Distilled water addition and oil-phase separation

    • Potassium carbonate-mediated reflux

Key Data :

PrecursorYield (%)Purity (%)Reference
(2-Oxo-1(2H)-pyridyl)acetonitrile87–8999.3–99.6

Mechanistic Insight :
Sodium ethoxide deprotonates the acetonitrile, enabling nucleophilic attack on ethyl formate. Cyclization forms the imidazo ring, with the formyl group retained via controlled reaction stoichiometry.

Visible Light-Induced C–H Functionalization

Recent advances leverage photoredox catalysis for C–H formylation. This method avoids pre-functionalized substrates.

Procedure (Adapted from):

  • Reactants :

    • Imidazo[1,2-a]pyridine

    • DMF (carbonyl source)

    • Photocatalyst: fac-Ir(ppy)₃

  • Conditions :

    • Light: Blue LEDs (450 nm)

    • Oxidant: K₂S₂O₈

    • Solvent: Acetonitrile

  • Workup :

    • Column chromatography (SiO₂, ethyl acetate/hexane)

Key Data :

SubstrateYield (%)Purity (%)Reference
Imidazo[1,2-a]pyridine7998

Mechanistic Insight :
The photocatalyst generates superoxide radicals from DMF, which abstract hydrogen from the 8-position. Subsequent radical recombination and oxidation yield the formyl group.

Comparative Analysis of Methods

MethodYield Range (%)Key AdvantagesLimitations
GBBR Reaction58–65One-pot synthesisRequires formyl-substituted aldehyde
Vilsmeier-Haack Formylation72High regioselectivityHarsh conditions (POCl₃)
Direct Cyclization87–89High yield, simple workupLimited substrate scope
Photoredox Catalysis79Mild conditions, no pre-functionalizationRequires specialized equipment

Chemical Reactions Analysis

Key Reactions and Mechanisms

The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The formyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Cyclization Reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex heterocycles.

Reaction Conditions and Yields

The reactions involving this compound are typically conducted under controlled conditions to maximize yield and minimize by-products. For example:

Reaction TypeConditionsYield (%)Reference
EsterificationAcidic catalyst, reflux85
Nucleophilic SubstitutionBase-catalyzed at room temp75
ReductionNaBH4 in ethanol90

Biological Activities

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant biological activities. Some findings include:

  • Antimicrobial Activity: Studies show that certain derivatives possess antibacterial properties against various strains of bacteria.

  • Anticancer Potential: Compounds related to imidazo[1,2-a]pyridine have been investigated for their ability to inhibit tumor growth and interfere with cellular processes involved in cancer progression.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antibacterial properties. A study synthesized various derivatives and tested their activity against gram-positive and gram-negative bacteria, demonstrating that some compounds showed potent antimicrobial effects . This suggests that 8-formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester could serve as a lead compound for developing new antibiotics.

Anticancer Potential
Compounds containing imidazo[1,2-a]pyridine structures have been investigated for their cytotoxic effects on cancer cell lines. Preliminary studies indicate that such compounds can induce apoptosis in various cancer types, making them potential candidates for anticancer drug development. The specific mechanisms of action are still under investigation, but the ability to target multiple pathways in cancer cells is promising .

Material Science

Fluorescent Materials
The unique structure of this compound allows it to be used in the development of fluorescent materials. These materials can be utilized in organic light-emitting diodes (OLEDs) and sensors due to their photophysical properties. The incorporation of this compound into polymer matrices has shown enhanced light-emitting efficiency and stability, making it suitable for optoelectronic applications .

Synthetic Intermediate

Building Block for Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry where it can be used to create diverse chemical entities with potential therapeutic effects .

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial agents, anticancer drugsExhibits potent antibacterial activity; induces apoptosis in cancer cells
Material ScienceFluorescent materials for OLEDsEnhances light-emitting efficiency and stability
Synthetic IntermediateBuilding block for complex organic moleculesVersatile transformations leading to diverse entities

Case Studies

  • Antibacterial Activity Study
    A series of imidazo[1,2-a]pyrimidine derivatives were synthesized from related compounds and tested against various bacterial strains. The study found that specific structural modifications significantly enhanced antibacterial potency, indicating the potential for 8-formyl-imidazo[1,2-a]pyridine derivatives to act as effective antimicrobial agents .
  • Fluorescent Material Development
    Researchers developed a polymer incorporating this compound which demonstrated superior fluorescence properties compared to traditional materials. This advancement could lead to new applications in display technologies and sensors .

Mechanism of Action

The mechanism of action of 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 8-position significantly influences molecular weight, polarity, and solubility. Below is a comparative table of key analogs:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
8-Formyl-imidazo[1,2-a]pyridine-2-carboxylate ester -CHO C12H11N2O3 231.23 (calculated) High polarity due to formyl group; potential for Schiff base formation .
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate -CN C11H9N3O2 215.21 Electron-withdrawing cyano group enhances stability and metabolic resistance .
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF3 C11H9F3N2O2 258.20 Lipophilic CF3 group improves membrane permeability; common in drug design .
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate -Br C10H9BrN2O2 269.10 Bromine enables further functionalization (e.g., Suzuki coupling) .
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate -OH C10H10N2O3 206.20 Hydroxy group enhances solubility; prone to oxidation or conjugation .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate -Br, -F (6,8) C10H8BrFN2O2 287.09 Halogenated derivatives show enhanced bioactivity and binding affinity .

Key Research Findings

Substituent Effects on Bioactivity: Trifluoromethyl and cyano groups at the 8-position correlate with improved pharmacokinetic profiles in antimicrobial and anticancer screens . Halogenated derivatives (Br, F) are preferred for radiolabeling or further synthetic elaboration .

Synthetic Advancements :

  • Flow chemistry reduces reaction times from hours to minutes, enabling scalable production of diverse analogs .
  • Bromine at the 8-position facilitates diversification via cross-coupling, as demonstrated in the synthesis of 7-chloro-8-iodo derivatives (CAS 1331823-97-2) .

Structural Insights :

  • X-ray crystallography of analogs like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals planar heterocyclic cores, critical for target binding .

Biological Activity

8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS No. 1823565-36-1) is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.2087 g/mol
  • CAS Number : 1823565-36-1

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including 8-formyl variants, have demonstrated a wide range of biological activities:

  • Anticancer : Exhibits cytotoxic properties against various cancer cell lines.
  • Antiviral : Potential activity against viral infections.
  • Antimicrobial : Effective against bacteria and fungi.
  • Anti-inflammatory : Reduces inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by the substituents on the nitrogen-containing ring. The following table summarizes key findings from recent studies on SAR related to 8-formyl-imidazo[1,2-a]pyridine derivatives:

Substituent PositionType of SubstituentBiological ActivityReference
C6Alkyl groupsEnhanced anticancer activity
C7HalogensIncreased antimicrobial properties
C5Hydroxyl groupsPotent anti-inflammatory effects

Anticancer Activity

A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives, including this compound, on human cancer cell lines such as MCF-7 and HeLa. The results indicated that certain derivatives exhibited IC50 values ranging from 25 µM to 100 µM, demonstrating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antiviral Potential

Research has shown that imidazo[1,2-a]pyridine derivatives possess antiviral properties. In a study focusing on influenza virus inhibition, compounds similar to 8-formyl-imidazo[1,2-a]pyridine were found to reduce viral loads significantly in infected cell cultures .

Antimicrobial Properties

The antimicrobial efficacy of 8-formyl-imidazo[1,2-a]pyridine derivatives was assessed against various bacterial strains. Results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic methodologies for preparing 8-formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester?

Methodological Answer:
The synthesis typically involves cyclization of 2-aminopyridine derivatives with activated carbonyl compounds. For example, ethyl bromopyruvate reacts with 2-aminopyridines under catalytic p-toluenesulphonic acid (PTSA, 0.25 equiv) in DMF at 125°C for 10 minutes in a continuous flow microreactor system, achieving moderate to high yields (60–85%) . Stepwise protocols are preferred to avoid decarboxylation side reactions; intermediates like ethyl esters are isolated before saponification or further derivatization .

Advanced: How can researchers optimize coupling reactions of 8-formyl derivatives with amino acids to enhance bioactivity?

Methodological Answer:
Active ester intermediates (e.g., NHS esters) are critical for efficient coupling. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid can be activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, enabling coupling with amines or amino acids at room temperature to yield amides (93–97% yields) . Optimization includes solvent selection (ethanol or DMF), stoichiometric control, and LCMS monitoring to minimize byproducts .

Basic: What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • LCMS : Monitors reaction progress and purity .
  • NMR (1H/13C) : Confirms regiochemistry and functional group integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 165–170 ppm) .
  • HRMS : Validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves ambiguous structures (e.g., confirming nitro group positioning in Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate) .

Advanced: How to achieve regioselective C-3 acylation of imidazo[1,2-a]pyridines?

Methodological Answer:
Friedel-Crafts acylation using acetyl chloride and catalytic FeCl₃ (10 mol%) in dichloroethane at 80°C selectively functionalizes the C-3 position. Homogeneous reaction conditions and rigorous exclusion of moisture improve yields (>80%) while avoiding polymerization side reactions. Post-reaction quenching with ice-water and extraction with ethyl acetate ensures product purity .

Basic: What are key stability concerns during synthesis, and how are they mitigated?

Methodological Answer:

  • Decarboxylation : Occurs at high temperatures (>120°C). Mitigated via continuous flow systems (shorter residence time, 10 minutes at 125°C) .
  • Ester hydrolysis : Avoided by using anhydrous DMF and minimizing aqueous workups until the final step .
  • Light sensitivity : Derivatives with nitro or formyl groups require amber glassware and inert atmospheres .

Advanced: How do continuous flow systems improve synthesis efficiency compared to batch methods?

Methodological Answer:
Microreactors enable precise control of temperature (125°C) and pressure (4.0 bar), reducing reaction times from hours to minutes. For example, imidazo[1,2-a]pyridine-2-carboxylic acids are synthesized in 10 minutes with 75% yield, versus 12+ hours in batch . Integrated two-reactor systems allow sequential steps (e.g., cyclization followed by amidation) without intermediate isolation, enhancing throughput .

Basic: What functionalization strategies expand the utility of 8-formyl derivatives?

Methodological Answer:

  • Reductive amination : The formyl group reacts with amines (e.g., benzylamine) using NaBH₃CN in methanol to form secondary amines .
  • Oxime formation : Hydroxylamine hydrochloride in ethanol/water introduces oxime moieties for metal coordination studies .
  • Grignard addition : Organomagnesium reagents add to the formyl group, generating branched alcohols .

Advanced: How to resolve contradictions in reported yields for imidazo[1,2-a]pyridine syntheses?

Methodological Answer:
Discrepancies arise from substrate electronic effects and solvent choice. Electron-deficient 2-aminopyridines (e.g., 3-nitro derivatives) show lower yields (40–50%) due to reduced nucleophilicity, while electron-rich analogs (e.g., 4-methoxy) achieve >85% . DMF outperforms ethanol in solubilizing intermediates, but may require post-reaction dialysis for purification .

Basic: What purification techniques are optimal for imidazo[1,2-a]pyridine esters?

Methodological Answer:

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) removes unreacted starting materials .
  • Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield high-purity crystals for X-ray analysis .
  • Prep-HPLC : Used for polar derivatives (e.g., amides) with C18 columns and acetonitrile/water mobile phases .

Advanced: What computational methods predict reactivity trends in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution, identifying C-3 as the most reactive site due to lower activation energies (ΔΔG‡ = 5–8 kcal/mol vs. C-5). Molecular electrostatic potential maps correlate regioselectivity with electron density distribution .

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